(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine
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Overview
Description
(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a fluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine typically involves the reaction of a pyrrolidine derivative with a fluorophenoxy compound. One efficient method involves the use of polyfluoroalcohols as the fluorine source, PyBroP as the activating agent, DCE as the solvent, and silver carbonate as the base . This method provides good yields and excellent regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of (2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. For example, it may act as an inhibitor or activator of certain enzymes, affecting their activity and downstream pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-(4-Fluorophenoxy)benzoic acid: This compound shares the fluorophenoxy group but has a different core structure.
Chiral pyrrolidine derivatives: These compounds have similar pyrrolidine rings but may differ in their substituents and stereochemistry.
Uniqueness
(2S)-2-[(4-Fluorophenoxy)methyl]pyrrolidine is unique due to its specific combination of a chiral pyrrolidine ring and a fluorophenoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2S)-2-[(4-fluorophenoxy)methyl]pyrrolidine |
InChI |
InChI=1S/C11H14FNO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2/t10-/m0/s1 |
InChI Key |
WYPNSDPKFUHTKS-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H](NC1)COC2=CC=C(C=C2)F |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)F |
Origin of Product |
United States |
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